molecular formula C15H21ClN2O2 B2983237 tert-butyl N-{1-[(6-chloropyridin-3-yl)methyl]cyclobutyl}carbamate CAS No. 2504203-39-6

tert-butyl N-{1-[(6-chloropyridin-3-yl)methyl]cyclobutyl}carbamate

Cat. No.: B2983237
CAS No.: 2504203-39-6
M. Wt: 296.8
InChI Key: FDMGABBPIANHBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-butyl N-{1-[(6-chloropyridin-3-yl)methyl]cyclobutyl}carbamate (CAS: 285119-72-4) is a carbamate derivative featuring a tert-butyl-protected amine group, a cyclobutyl ring, and a 6-chloropyridin-3-ylmethyl substituent. Its molecular formula is C₁₁H₁₅ClN₂O₂, with a molecular weight of 242.702 g/mol . This compound is typically synthesized via multistep reactions involving amine protection/deprotection and coupling strategies, as inferred from analogous syntheses in . It serves as a key intermediate in pharmaceutical research, particularly in the development of kinase inhibitors or bioactive molecules targeting neurological disorders .

Properties

IUPAC Name

tert-butyl N-[1-[(6-chloropyridin-3-yl)methyl]cyclobutyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN2O2/c1-14(2,3)20-13(19)18-15(7-4-8-15)9-11-5-6-12(16)17-10-11/h5-6,10H,4,7-9H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDMGABBPIANHBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCC1)CC2=CN=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of tert-butyl N-{1-[(6-chloropyridin-3-yl)methyl]cyclobutyl}carbamate involves several steps. Initially, 6-chloropyridin-3-ylmethanol is reacted with cyclobutanecarboxylic acid and tert-butyl carbamate in the presence of a coupling reagent such as N,N’-diisopropylcarbodiimide. The product is then purified using standard techniques like column chromatography. Industrial production methods typically follow similar synthetic routes but are optimized for large-scale production.

Chemical Reactions Analysis

Tert-butyl N-{1-[(6-chloropyridin-3-yl)methyl]cyclobutyl}carbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Tert-butyl N-{1-[(6-chloropyridin-3-yl)methyl]cyclobutyl}carbamate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a reference compound in analytical chemistry.

    Biology: The compound is studied for its potential to modulate RNA and protein interactions.

    Medicine: It is being investigated for its therapeutic potential in treating myotonic dystrophy type 1.

    Industry: The compound is used in the development of new pharmaceuticals and as a tool in drug discovery.

Mechanism of Action

The mechanism of action of tert-butyl N-{1-[(6-chloropyridin-3-yl)methyl]cyclobutyl}carbamate involves targeting the RNA responsible for producing dystrophia myotonica-protein kinase. By inhibiting this RNA, the compound reduces the production of the protein, thereby mitigating the symptoms of myotonic dystrophy type 1. The molecular targets and pathways involved include RNA-protein interactions and the modulation of gene expression.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural features, physicochemical properties, and applications of tert-butyl N-{1-[(6-chloropyridin-3-yl)methyl]cyclobutyl}carbamate with structurally related carbamate derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Ring System Notable Properties/Applications References
This compound C₁₁H₁₅ClN₂O₂ 242.70 Cyclobutyl, 6-chloropyridinylmethyl ≥98% purity; intermediate in drug synthesis
tert-butyl ((1S,4S)-1-((2-chloro-5-iodopyrimidin-4-yl)amino)-4-methoxycyclohexyl)methyl)carbamate C₁₇H₂₅ClIN₅O₃ 541.76 Pyrimidine, methoxycyclohexyl, iodo substituent Used in kinase inhibitor development
N-(3-{(6-bromopyridin-2-yl)methylamino}cyclobutyl)carbamate C₁₁H₁₇BrClN₂O₂ 310.62 Bromopyridinyl, methylamino-cyclobutyl Potential cross-coupling reagent
tert-butyl (6-chloro-3-formylpyridin-2-yl)carbamate C₁₁H₁₃ClN₂O₃ 256.69 Formyl, 6-chloropyridinyl High polarity; reactive aldehyde group
tert-butyl (2-bromo-6-chloropyridin-3-yl)carbamate C₁₀H₁₂BrClN₂O₂ 307.57 Bromo, 6-chloropyridinyl Predicted pKa 11.13; used in halogenation steps

Structural and Functional Analysis

Heterocyclic Core Variations: The target compound contains a pyridine ring, whereas the derivative in incorporates a pyrimidine core .

Substituent Effects :

  • Halogen Substituents : The 6-chloro group in the target compound balances lipophilicity and electronic effects. In contrast, the bromo substituent in and increases molecular weight and may enhance halogen bonding in protein-ligand interactions .
  • Functional Groups : The formyl group in ’s compound (C₁₁H₁₃ClN₂O₃) introduces polarity and reactivity for further derivatization (e.g., Schiff base formation), unlike the inert tert-butyl group in the target compound .

Physicochemical Properties :

  • The target compound’s molecular weight (242.70 g/mol) is lower than brominated analogs (e.g., 307.57 g/mol in ), impacting pharmacokinetic properties like membrane permeability .
  • The predicted pKa of 11.13 for the bromo-chloro derivative () suggests moderate basicity, whereas the target compound’s basicity is influenced by the cyclobutylamine group .

Synthetic Utility :

  • Compounds with iodo () or bromo () substituents are valuable in cross-coupling reactions (e.g., Suzuki-Miyaura), while the target compound’s chloro group is less reactive but cost-effective .

Biological Activity

Tert-butyl N-{1-[(6-chloropyridin-3-yl)methyl]cyclobutyl}carbamate, also known as TCAC, is a carbamate-based compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including biochemical properties, cellular effects, and relevant case studies.

Molecular Characteristics

  • Molecular Formula : C14H19ClN2O2
  • Molecular Weight : 282.76 g/mol
  • CAS Number : 1887059-70-2
  • Structure : The compound features a tert-butyl group attached to a cyclobutyl moiety, which is further substituted with a 6-chloropyridin-3-yl group and a carbamate functional group.

This compound exhibits significant biochemical interactions:

  • Enzyme Inhibition : It has been observed to inhibit cytochrome P450 enzymes, which are crucial for the metabolism of various compounds. This inhibition can lead to altered metabolic pathways and potential therapeutic effects.
  • Lipophilicity : The structural components of TCAC enhance its lipophilicity, which is essential for bioactivity. Studies indicate that the presence of the chloropyridine and cyclobutane moieties contributes to this property, allowing for better membrane permeability and absorption in biological systems .

Cellular Effects

The compound's influence on cellular processes is notable:

  • Cell Signaling Modulation : TCAC has been shown to modulate several cell signaling pathways, affecting gene expression related to oxidative stress and apoptosis. This modulation can lead to changes in cell survival and proliferation rates .
  • Gene Expression Alteration : Research indicates that TCAC can alter the expression of genes involved in cellular stress responses, which may have implications for its use in therapeutic applications targeting diseases characterized by oxidative stress .

Case Studies and Research Findings

Several studies have explored the biological activity of TCAC:

  • Antifungal Activity :
    • A comparative study evaluated the antifungal efficacy of TCAC against various strains. Results showed that while TCAC exhibited moderate antifungal properties, its analogs demonstrated varying degrees of potency against fungal pathogens such as Trichophyton mentagrophytes and Trichophyton rubrum.
    • The effectiveness was assessed using the disk diffusion method, revealing that TCAC's structural analogs could enhance or diminish antifungal activity depending on their specific substitutions .
  • Metabolic Stability :
    • Investigations into the metabolic stability of TCAC indicated that modifications in its structure could significantly impact its pharmacokinetic properties. For instance, replacing the tert-butyl group with other substituents led to varied metabolic stability across different analogs, highlighting the importance of structural design in drug development .
  • In Vivo Studies :
    • Preliminary in vivo studies have suggested potential therapeutic applications for TCAC in conditions influenced by oxidative stress. The compound's ability to modulate gene expression linked to stress responses positions it as a candidate for further exploration in pharmacological research .

Data Summary

PropertyValue
Molecular FormulaC14H19ClN2O2
Molecular Weight282.76 g/mol
CAS Number1887059-70-2
LipophilicityEnhanced due to structure
Enzyme InteractionCytochrome P450 inhibitors
Antifungal ActivityModerate against fungi

Q & A

Q. What are the recommended synthetic routes for tert-butyl N-{1-[(6-chloropyridin-3-yl)methyl]cyclobutyl}carbamate, and how can reaction conditions be optimized?

  • Methodological Answer : A multi-step synthesis is typically employed. First, the cyclobutylamine intermediate is prepared via [1+3] cycloaddition or ring-opening reactions. The 6-chloropyridinylmethyl group is introduced via nucleophilic substitution or reductive amination. Finally, the tert-butyl carbamate is installed using Boc-anhydride (di-tert-butyl dicarbonate) in the presence of a base like DMAP or triethylamine . Optimization includes controlling temperature (0–25°C) and solvent polarity (e.g., THF or DCM) to minimize side reactions. Reaction progress should be monitored via TLC or LC-MS .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:
  • NMR (¹H, ¹³C, DEPT-135) to confirm the cyclobutyl ring, tert-butyl group, and chloropyridine substitution .
  • High-resolution mass spectrometry (HRMS) for molecular weight validation (expected [M+H]⁺ ~323.12 g/mol) .
  • HPLC with UV detection (λ = 254 nm) to assess purity (>95%). Crystallography (if single crystals are obtained) can resolve stereochemical ambiguities .

Q. What are the stability profiles and recommended storage conditions?

  • Methodological Answer : The compound is stable under inert atmospheres (N₂/Ar) at –20°C in anhydrous DCM or THF. Avoid prolonged exposure to strong acids/bases, which may cleave the carbamate group. Decomposition products include CO₂ and tert-butanol, detectable via FT-IR (loss of C=O stretch at ~1700 cm⁻¹) . Long-term storage in amber vials with desiccants (e.g., silica gel) is advised .

Advanced Research Questions

Q. How does the stereochemistry of the cyclobutyl group influence reactivity in downstream applications?

  • Methodological Answer : The cyclobutyl ring’s conformation (e.g., puckered vs. planar) affects steric hindrance during coupling reactions. Computational modeling (DFT or MD simulations) can predict reactivity trends. For example, cis-substituted cyclobutyl derivatives show higher reactivity in Suzuki-Miyaura couplings due to reduced steric bulk . Experimental validation requires chiral HPLC or NMR-based Mosher ester analysis to resolve enantiomers .

Q. What strategies mitigate conflicting data in biological activity assays involving this compound?

  • Methodological Answer : Contradictory bioactivity data (e.g., enzyme inhibition vs. no effect) often arise from assay conditions. Standardize protocols:
  • Use a common buffer (e.g., PBS, pH 7.4) and control for DMSO concentration (<1%).
  • Validate target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
  • Perform dose-response curves (IC₅₀/EC₅₀) in triplicate to assess reproducibility .

Q. How can computational modeling predict the compound’s interactions with biological targets?

  • Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structures of target proteins (e.g., kinases or GPCRs) identifies potential binding pockets. Focus on the chloropyridine moiety’s halogen bonding and the carbamate’s hydrogen-bonding capacity. MD simulations (>100 ns) assess binding stability. Validate predictions with mutagenesis studies (e.g., Ala-scanning) .

Q. What are the mechanistic implications of the chloropyridine group in photoaffinity labeling studies?

  • Methodological Answer : The 6-chloropyridine group can act as a photoactivatable crosslinker under UV light (365 nm). Incorporate a diazirine or benzophenone moiety into derivatives for covalent target binding. Use LC-MS/MS to identify labeled peptides/proteins post-irradiation. Control experiments should include dark conditions to rule out non-specific binding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.